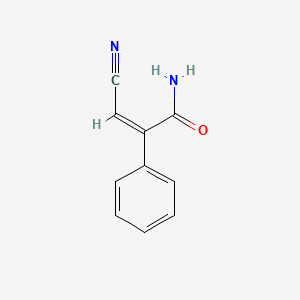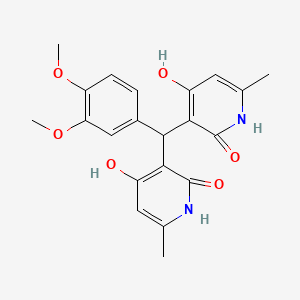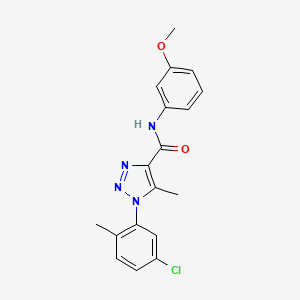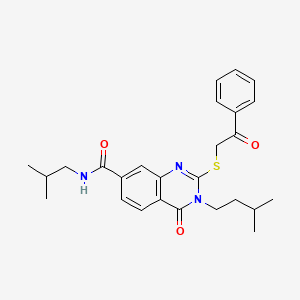
(Z)-3-cyano-2-phenylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-cyano-2-phenylprop-2-enamide, also known as (Z)-3-phenylacrylamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a member of the α,β-unsaturated amide family and has a molecular formula of C10H8N2O.
Wirkmechanismus
The mechanism of action of (Z)-3-cyano-2-phenylprop-2-enamide varies depending on its application. In medicine, this compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9 enzymes. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
In agriculture, (Z)-3-cyano-2-phenylprop-2-enamide inhibits the growth of weeds by interfering with their photosynthesis process. It does this by inhibiting the electron transport chain in photosystem II, which is responsible for generating ATP and NADPH in plants.
Biochemical and Physiological Effects:
(Z)-3-cyano-2-phenylprop-2-enamide has been shown to have various biochemical and physiological effects. In medicine, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. It has also been shown to have anti-inflammatory properties.
In agriculture, (Z)-3-cyano-2-phenylprop-2-enamide inhibits the growth of weeds by interfering with their photosynthesis process. This can lead to a reduction in crop yield loss due to weed competition.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (Z)-3-cyano-2-phenylprop-2-enamide in lab experiments include its low cost and its ability to inhibit the growth of cancer cells, bacteria, and fungi. However, this compound has some limitations, including its potential toxicity and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for research on (Z)-3-cyano-2-phenylprop-2-enamide. In medicine, further studies could investigate its potential use in combination with other anticancer drugs to enhance its efficacy. In agriculture, research could focus on developing more effective herbicides based on this compound. In material science, future research could explore the use of (Z)-3-cyano-2-phenylprop-2-enamide in the development of more efficient organic electronic devices.
Synthesemethoden
The synthesis of (Z)-3-cyano-2-phenylprop-2-enamide can be achieved through various methods. One of the most commonly used methods is the Knoevenagel condensation reaction, which involves the reaction between benzaldehyde and malononitrile in the presence of a base catalyst such as piperidine. The resulting product is then subjected to a decarboxylation reaction to yield (Z)-3-cyano-2-phenylprop-2-enamide.
Wissenschaftliche Forschungsanwendungen
(Z)-3-cyano-2-phenylprop-2-enamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.
In agriculture, (Z)-3-cyano-2-phenylprop-2-enamide has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of weeds by interfering with their photosynthesis process.
In material science, this compound has been studied for its potential use in the development of organic electronic devices such as OLEDs (organic light-emitting diodes) and solar cells.
Eigenschaften
IUPAC Name |
(Z)-3-cyano-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-7-6-9(10(12)13)8-4-2-1-3-5-8/h1-6H,(H2,12,13)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSIXTNLSYCMDY-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-Cyano-2-phenylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2543992.png)
![N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-4-fluorobenzamide](/img/structure/B2543995.png)
![1-(2,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2543997.png)
![(3aR,5S,5aS,8aS,8bR)-phenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate](/img/structure/B2543998.png)

![(E)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-3-(4-methylphenyl)-2-propen-1-one](/img/structure/B2544000.png)
![2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2544003.png)
![7-Ethyl-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2544004.png)


![1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2544010.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2544011.png)
![2-[5-(Dimethylamino)-1H-imidazo[4,5-b]pyridin-2-yl]acetic acid;hydrochloride](/img/structure/B2544012.png)
